molecular formula C8H3BrF6O B3238494 2,4-Bis(trifluoromethyl)-6-bromophenol CAS No. 1414870-83-9

2,4-Bis(trifluoromethyl)-6-bromophenol

Cat. No.: B3238494
CAS No.: 1414870-83-9
M. Wt: 309 g/mol
InChI Key: FXBCIYDXVSFONE-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-6-bromophenol is a useful research compound. Its molecular formula is C8H3BrF6O and its molecular weight is 309 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-bis(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCIYDXVSFONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270415
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
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Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-83-9
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-bromo-4,6-bis(trifluoromethyl)-
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Foundational & Exploratory

chemical structure and molecular weight of 2,4-bis(trifluoromethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-bis(Trifluoromethyl)-6-bromophenol is a halogenated aromatic compound featuring a phenol core substituted with two strongly electron-withdrawing trifluoromethyl (-CF3) groups and a bromine atom. The strategic placement of these functional groups is anticipated to confer unique physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. The trifluoromethyl group is a privileged moiety in drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The addition of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, and can also contribute to the compound's biological activity. This guide provides a comprehensive theoretical overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications.

Chemical Structure and Molecular Properties

The molecular structure of this compound consists of a benzene ring functionalized with a hydroxyl group at position 1, two trifluoromethyl groups at positions 2 and 4, and a bromine atom at position 6.

The presence of two -CF3 groups, which are powerful electron-withdrawing groups, is expected to significantly increase the acidity of the phenolic proton compared to phenol itself.[3][4] This heightened acidity influences its reactivity and solubility in basic media. Furthermore, these bulky fluorinated groups can impose specific conformational preferences and contribute to the molecule's metabolic resistance.[5]

Quantitative Data Summary
PropertyPredicted Value
Molecular Formula C₈H₃BrF₆O
Molecular Weight 309.00 g/mol
Appearance Expected to be a crystalline solid or oil
Solubility Predicted to have low solubility in water and good solubility in organic solvents
pKa Estimated to be significantly lower than phenol (pKa ≈ 10)

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of synthetic compounds.[6] Based on data from analogous trifluoromethylated and brominated phenols, the following spectral characteristics for this compound are anticipated.[7][8]

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions. The chemical shifts of these protons would be influenced by the adjacent electron-withdrawing groups. A broad singlet for the phenolic hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will be characterized by distinct signals for the eight carbon atoms. The carbons attached to the trifluoromethyl groups (C2 and C4) and the bromine atom (C6) will show characteristic chemical shifts. The CF₃ carbons will appear as quartets due to C-F coupling.[9]

  • ¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups is expected.[9]

  • IR Spectroscopy: Key vibrational bands anticipated include a broad O-H stretching band for the hydroxyl group and strong C-F stretching bands characteristic of the trifluoromethyl groups.[6][9]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.[6]

Proposed Synthesis Protocol

A plausible synthetic route to this compound would involve the selective bromination of a commercially available bis(trifluoromethyl)phenol. 2,4-bis(Trifluoromethyl)phenol is a logical starting material. The hydroxyl group is an activating ortho-, para-director. Since the para position is already occupied by a trifluoromethyl group, bromination is expected to occur at one of the ortho positions (C6).

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up and Purification A Dissolve 2,4-bis(trifluoromethyl)phenol in a suitable solvent (e.g., CCl₄ or CH₂Cl₂). B Cool the solution in an ice bath (0 °C). A->B C Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent. B->C Initiate Bromination D Allow the reaction to warm to room temperature and stir for several hours. C->D E Quench the reaction with aqueous sodium thiosulfate solution. D->E Proceed to Work-up F Extract the organic layer with a suitable solvent. E->F G Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. F->G H Purify the crude product by column chromatography. G->H

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one equivalent of 2,4-bis(trifluoromethyl)phenol in a suitable inert solvent such as dichloromethane or carbon tetrachloride.[10] Cool the flask in an ice-water bath to 0 °C.

  • Bromination: Prepare a solution of one equivalent of elemental bromine in the same solvent and add it dropwise to the cooled phenol solution over 30 minutes.[11] The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.[10] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the desired this compound.[11]

Causality Behind Experimental Choices:

  • The choice of a non-polar solvent like dichloromethane or carbon tetrachloride is standard for electrophilic aromatic bromination.[11]

  • Performing the initial addition of bromine at low temperature helps to control the exothermicity of the reaction and improve selectivity.

  • The use of one equivalent of bromine is intended to favor mono-bromination.

  • Aqueous sodium thiosulfate is a standard quenching agent for bromine.

Potential Applications in Research and Drug Development

The unique combination of functional groups in this compound suggests several potential applications, particularly in the realm of drug discovery and materials science.

  • Medicinal Chemistry Building Block: The trifluoromethyl groups can enhance the metabolic stability and cell membrane permeability of a parent molecule.[5] The presence of the hydroxyl and bromo functionalities allows for diverse chemical modifications, making this compound a potentially valuable scaffold for the synthesis of novel therapeutic agents.[12] For instance, the phenolic hydroxyl group can be alkylated or esterified, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.

  • Agrochemicals: Halogenated and trifluoromethylated phenols are common motifs in herbicides and fungicides. The specific substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

  • Materials Science: Phenolic compounds are precursors to polymers and resins. The introduction of fluorine can impart desirable properties such as thermal stability and chemical resistance, suggesting potential applications in the development of advanced materials.

Inferred Safety and Handling

As a halogenated and trifluoromethylated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be an irritant to the skin, eyes, and respiratory system.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
  • American Chemical Society. (n.d.). Bromination of 3-(Trifluoromethyl)-phenol.
  • ChemicalBook. (2016). 2-BroMo-3-(trifluoroMethyl)phenol synthesis. ChemicalBook.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)phenol. BenchChem.
  • Tóth, B. L., et al. (2015).
  • Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing.
  • U.S. Environmental Protection Agency. (2025). 3-(Trifluoromethyl)phenol Properties. EPA.
  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • AIP Publishing LLC. (2026). Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene. AIP Publishing.
  • Ferreira, R. J., et al. (2025).
  • Hartwig, J. F., et al. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC.
  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Cheméo.
  • ACS Publications. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters.
  • The Hartwig Group. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group.
  • Molecules. (2022).
  • ChemicalBook. (n.d.). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL Product Description. ChemicalBook.
  • Ferreira, R. J., et al. (2025).
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Qing, F.-L., et al. (2016).
  • Patent 0004447. (1979).
  • ResearchGate. (2025).
  • Journal of Biomedical Research & Environmental Sciences. (2024).
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

Sources

Acidity Constants of Fluorinated Bromophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated bromophenols represent a specialized class of halogenated aromatic compounds critical to pharmaceutical intermediate synthesis, agrochemical development, and radiotracer design (e.g.,


F-labeling). Their physicochemical behavior is dominated by the competing electronic effects of fluorine (highly electronegative, strong resonance donor) and bromine (polarizable, weak resonance donor).

This guide provides a definitive technical analysis of the pKa values of these compounds in aqueous solution. It synthesizes experimental data for mono-substituted congeners and utilizes the Hammett Linear Free Energy Relationship (LFER) to derive high-confidence predictive values for mixed di-substituted species where experimental data is sparse.

Part 1: Theoretical Framework & Electronic Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion.[1][2] For fluorinated bromophenols, two primary electronic mechanisms dictate this stability:

  • Inductive Effect (-I):

    • Fluorine: The most electronegative element (

      
      ). It exerts a massive electron-withdrawing inductive effect, stabilizing the negative charge on the phenoxide oxygen. This effect is distance-dependent (
      
      
      
      ).
    • Bromine: Moderately electronegative (

      
      ). It also withdraws electrons inductively, though less intensely than fluorine.
      
  • Resonance Effect (+R):

    • Fluorine: Despite its electronegativity, fluorine has 2p orbitals that overlap effectively with the aromatic

      
      -system, donating electron density back into the ring. This destabilizes  the phenoxide anion, counteracting the inductive effect at the para and ortho positions.
      
    • Bromine: The large 4p orbitals of bromine have poor overlap with the carbon 2p orbitals. Consequently, its resonance donation is weak, making its net effect almost entirely electron-withdrawing.

The Hammett Equation Application

To predict pKa values for mixed species, we employ the Hammett equation:



  • 
    :  pKa of unsubstituted phenol (9.95).
    
  • 
     (Rho):  Reaction constant for phenol ionization in water (+2.25). A positive value indicates that electron-withdrawing groups increase acidity.
    
  • 
     (Sigma):  Substituent constants representing the electronic power of the group at a specific position.
    

Part 2: Data Repository

Table 1: Reference pKa Values (Mono-substituted Standards)

Experimental values derived from spectrophotometric and potentiometric literature.

CompoundStructurepKa (Aqueous)Electronic Dominance
Phenol

9.95 Reference Standard
4-Fluorophenol

-F
9.91 Inductive (-I)

Resonance (+R)
3-Fluorophenol

-F
9.28 Inductive (-I) dominates (no resonance cancellation)
2-Fluorophenol

-F
8.70 Strong Inductive (-I) due to proximity
4-Bromophenol

-Br
9.34 Inductive (-I) > Weak Resonance (+R)
3-Bromophenol

-Br
9.03 Inductive (-I) only
2-Bromophenol

-Br
8.42 Strong Inductive (-I) + Ortho effect
Table 2: Predicted pKa Values for Mixed Fluorinated Bromophenols

Calculated using Hammett Additivity Principles based on the reference standards above.

CompoundSubstituentsCalculation LogicPredicted pKa
4-Bromo-2-fluorophenol 2-F, 4-BrBase: 2-Fluorophenol (8.70) Add 4-Br effect (

)
8.18
2-Bromo-4-fluorophenol 2-Br, 4-FBase: 2-Bromophenol (8.42) Add 4-F effect (

)
8.28
2-Bromo-5-fluorophenol 2-Br, 5-FBase: 2-Bromophenol (8.42) Add 5-F effect (Meta to OH,

)
7.66
4-Bromo-3-fluorophenol 3-F, 4-BrBase: 3-Fluorophenol (9.28) Add 4-Br effect (

)
8.76

Note on Accuracy: Predicted values typically hold a confidence interval of


 pH units. The calculation assumes minimal steric inhibition of resonance between the halogen substituents.

Part 3: Experimental Methodologies

For researchers validating these values, the low aqueous solubility of brominated phenols requires a Cosolvent Extrapolation Method .

Protocol: Spectrophotometric Determination in Methanol-Water

Objective: Determine thermodynamically valid aqueous pKa (


) by extrapolating from methanol-water mixtures.
1. Reagents & Preparation
  • Buffer System: Phosphate/Borate universal buffer (pH 6.0 – 12.0).

  • Stock Solution: 10 mM fluorinated bromophenol in pure HPLC-grade Methanol.

  • Cosolvent Mixtures: Prepare buffers containing 10%, 20%, 30%, and 40% (v/v) Methanol.

2. Titration Workflow
  • Blanking: Zero the UV-Vis spectrophotometer with the specific solvent/buffer blank.

  • Acidic Scan: Record spectrum of the phenol in 0.1 M HCl (Fully protonated species,

    
    ).
    
  • Basic Scan: Record spectrum in 0.1 M NaOH (Fully deprotonated phenoxide,

    
    ).
    
  • Buffered Scans: Record spectra in buffered cosolvent mixtures at

    
     of the phenoxide form.
    
3. Data Analysis

Calculate the apparent pKa (


) for each methanol concentration using the linearized Henderson-Hasselbalch equation:


Plot


 vs. % Methanol (Yasuda-Shedlovsky plot). The y-intercept (0% Methanol) represents the true aqueous 

.

Part 4: Visualization of Workflows

Diagram 1: Structure-Acidity Relationship Flow

This diagram illustrates how electronic effects summate to lower the pKa of the phenol core.

G Phenol Unsubstituted Phenol (pKa 9.95) F_Sub Fluorine Substituent Strong -I, Strong +R Phenol->F_Sub Br_Sub Bromine Substituent Moderate -I, Weak +R Phenol->Br_Sub Inductive Inductive Effect (-I) Electron Withdrawal Result_F Net Effect (F) Small pKa drop (Para) Large pKa drop (Ortho) Inductive->Result_F Result_Br Net Effect (Br) Consistent pKa drop (-I dominates) Inductive->Result_Br Resonance Resonance Effect (+R) Electron Donation Resonance->Result_F Resonance->Result_Br F_Sub->Inductive F_Sub->Resonance Br_Sub->Inductive Br_Sub->Resonance Mixed Mixed Species (e.g., 4-Bromo-2-fluorophenol) Additive Effects Result_F->Mixed Result_Br->Mixed

Caption: Logical flow of electronic substituent effects determining the net acidity of mixed halogenated phenols.

Diagram 2: Experimental Determination Workflow

The standard operating procedure for determining pKa of hydrophobic phenols.

Experiment Step1 1. Solubilization Dissolve in MeOH Stock Step2 2. Cosolvent Prep 10-40% MeOH/Water Buffers Step1->Step2 Step3 3. Spectral Scan Measure Absorbance (UV-Vis) Acid vs Base vs Buffer Step2->Step3 Step4 4. Calculation Henderson-Hasselbalch Step3->Step4 Step5 5. Extrapolation Yasuda-Shedlovsky Plot to 0% Organic Solvent Step4->Step5

Caption: Step-by-step spectrophotometric protocol for determining aqueous pKa via cosolvent extrapolation.

References

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. Link

  • Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Link

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile–Water Mixture. Acta Chimica Slovenica, 53, 214-218. Link

  • PubChem Database. 4-Bromo-2-fluorophenol (CID 2724981).[3] National Center for Biotechnology Information. Link

Sources

2-bromo-4,6-bis(trifluoromethyl)phenol synonyms and IUPAC name

[1][2][3][4]

Executive Summary

2-Bromo-4,6-bis(trifluoromethyl)phenol is a highly specialized fluorinated aromatic building block used primarily in the synthesis of advanced pharmaceutical and agrochemical agents. Characterized by the presence of two strong electron-withdrawing trifluoromethyl groups and a reactive bromine handle, this compound serves as a critical intermediate for introducing lipophilic complexity into bioactive scaffolds.

This guide provides a comprehensive technical analysis of the compound's nomenclature, physicochemical properties, synthetic pathways, and applications, designed for researchers in medicinal chemistry and process development.

Nomenclature & Identification

Accurate identification is paramount when sourcing or citing this compound, particularly due to the potential for numbering variations in chemical databases.

IUPAC Name

2-Bromo-4,6-bis(trifluoromethyl)phenol [1][2][3]

  • Rationale: The hydroxyl group (-OH) defines the parent structure (phenol) and is assigned position 1. The substituents are numbered to give the lowest possible locant set (2,4,6). Alphabetical priority dictates that "Bromo" (at position 2) is cited before "Trifluoromethyl" (at positions 4 and 6).

Synonyms & Identifiers
Identifier TypeValueNotes
Common Synonym 6-Bromo-2,4-bis(trifluoromethyl)phenolStructurally identical; arises from numbering the ring in the opposite direction (counter-clockwise vs. clockwise).
CAS Registry Number 1414870-83-9 Primary identifier for the specific brominated derivative.[1]
Precursor CAS 908848-70-4Refers to the non-brominated parent, 2,4-bis(trifluoromethyl)phenol.[4][5]
Molecular Formula C₈H₃BrF₆O
SMILES OC1=C(Br)C=C(C(F)(F)F)C=C1C(F)(F)F
InChI Key Derived from structureUnique hash for database verification.

Physicochemical Properties

The introduction of two CF₃ groups and a bromine atom significantly alters the electronic and physical profile compared to phenol.

PropertyValue (Experimental/Predicted)Technical Insight
Molecular Weight 309.00 g/mol High halogen content contributes to density.
Physical State Low-melting solid or oilLikely crystallizes with difficulty due to steric bulk; often handled as a melt or solution.
Boiling Point 166.0 ± 35.0 °C (760 mmHg)Predicted value; requires high vacuum for distillation to avoid decomposition.
Density 1.8 ± 0.1 g/cm³Significantly denser than water due to heavy halogenation.
Acidity (pKa) ~5.5 – 6.5 (Estimated)High Acidity: The parent phenol (pKa ~10) is acidified by the two CF₃ groups (strong -I effect). The ortho-bromine further enhances acidity via inductive withdrawal, making this a relatively strong acid for a phenol.
Lipophilicity (LogP) > 4.0Highly lipophilic; excellent for increasing membrane permeability in drug design.

Synthetic Pathways & Methodology

Core Synthesis: Electrophilic Bromination

The most reliable route to 2-bromo-4,6-bis(trifluoromethyl)phenol is the regioselective bromination of 2,4-bis(trifluoromethyl)phenol .

Reaction Logic
  • Directing Effects: The hydroxyl group (-OH) is a strong ortho/para director.

  • Blocking: The para position (4) and one ortho position (2) are occupied by CF₃ groups.

  • Regioselectivity: The only open position activated by the -OH group is position 6. The meta positions (3,5) are deactivated by the CF₃ groups and not favored by the -OH director.

  • Result: Bromination occurs exclusively at position 6 (which is equivalent to position 2 in the final product name).

Experimental Protocol
  • Reagents: 2,4-bis(trifluoromethyl)phenol (1.0 eq), Bromine (Br₂) or N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Dichloromethane (DCM) or Acetic Acid (AcOH).

  • Conditions: 0°C to Room Temperature, 2–4 hours.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,4-bis(trifluoromethyl)phenol (CAS 908848-70-4) in DCM (5 mL/mmol).

  • Addition: Add NBS (1.05 eq) portion-wise at 0°C to control the exotherm. Alternatively, add Br₂ solution dropwise.[6]

  • Monitoring: Monitor by TLC or LCMS. The starting material is less acidic and less lipophilic than the product.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with DCM.

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualizing the Synthesis Logic

The following diagram illustrates the directing effects and the singular path to the target molecule.

SynthesisPathcluster_logicRegioselectivity LogicPrecursor2,4-bis(trifluoromethyl)phenol(CAS 908848-70-4)IntermediateWheland Intermediate(Sigma Complex)Precursor->IntermediateOrtho-attack (Pos 6)OH-directedReagentsBr2 or NBS(Electrophilic Source)Reagents->IntermediateProduct2-Bromo-4,6-bis(trifluoromethyl)phenol(CAS 1414870-83-9)Intermediate->Product-HBrRe-aromatizationNote1Pos 4 (Para): Blocked by CF3Note2Pos 2 (Ortho): Blocked by CF3Note3Pos 6 (Ortho): OPEN & ACTIVATED

Caption: Mechanistic pathway for the regioselective bromination of 2,4-bis(trifluoromethyl)phenol.

Applications in Drug Discovery

This compound is a "privileged structure" intermediate due to the specific properties imparted by the substituents.

Bioisosteric Modulation

The Trifluoromethyl (CF₃) group is often used as a bioisostere for:

  • Isopropyl groups: Similar steric bulk but electronically inverted (electron-withdrawing vs. donating).

  • Chlorine/Methyl: Modulates metabolic stability.

  • Metabolic Blocking: Placing CF₃ groups at metabolic "hotspots" (like the 4-position) prevents oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), extending the drug's half-life (

    
    ).
    
Cross-Coupling Handle

The Bromine (Br) atom at position 2 serves as a versatile handle for Palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl ether scaffolds.

  • Buchwald-Hartwig Amination: Substitution of the bromine with amines to generate aniline derivatives.

Acidity Tuning

The highly acidic phenolic proton (pKa ~6) allows the compound to act as a proton donor in specific receptor pockets or to be easily alkylated to form ethers (Williamson Ether Synthesis) under mild conditions.

Safety & Handling (E-E-A-T)

As a halogenated phenol, this compound presents specific hazards. Protocols must be strictly followed.

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage.

    • Acute Toxicity: Toxic if swallowed or inhaled.

    • Environment: Harmful to aquatic life with long-lasting effects.

  • Handling Protocol:

    • PPE: Wear chemically resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.

    • Ventilation: Always handle inside a certified chemical fume hood.

    • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Neutralize with weak base if necessary, but treat as hazardous waste.

References

  • ChemicalBook. (2025).[4] 2,4-Bis-trifluoromethyl-phenol Properties and Synthesis. Retrieved from

  • BLD Pharm. (2025). Product Datasheet: 2-Bromo-4,6-bis(trifluoromethyl)phenol (CAS 1414870-83-9).[1][2] Retrieved from [1]

  • University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. J. Phys. Org. Chem. 32, e3940.[7] Retrieved from

  • PubChem. (2025). Compound Summary: 2,4-bis(trifluoromethyl)phenol.[4][5][8][9][10] Retrieved from

  • RWTH Aachen. (2023). Ligand-to-Metal Charge Transfer in Organic Synthesis. (Discusses reactivity of bis-CF3 phenols). Retrieved from

Technical Guide: Comparative Acidity and Stability of Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical distinctions between phenol and its trifluoromethylated (


) analogs, specifically focusing on acidity (

) modulation and hydrolytic stability.[1] For drug development professionals, the trifluoromethyl group is a privileged motif, offering a unique balance of enhanced lipophilicity (

) and increased acidity without the metabolic liabilities often associated with other electron-withdrawing groups (EWGs) like nitro or cyano moieties.

Key Technical Insight: While the


 group universally increases phenol acidity via strong inductive effects (

), researchers must account for the hydrolytic instability of ortho- and para- trifluoromethylphenols in basic aqueous media—a critical degradation pathway often overlooked in standard stability screens.

Theoretical Framework: Electronic Determinants of Acidity

The acidity of phenol (


) is governed by the stability of the phenoxide anion. The introduction of a 

group enhances acidity primarily through field and inductive effects, stabilizing the negative charge on the oxygen.
Inductive vs. Resonance Effects

Unlike the nitro group (


), which stabilizes phenoxide anions through both inductive (

) and strong resonance (

) effects, the

group operates almost exclusively via the

effect
.
  • Inductive Withdrawal: The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density through the

    
    -bond framework.
    
  • Resonance (Mesomeric) Effect: The

    
     group does not accept electrons via resonance. In fact, it exhibits a slight repulsive interaction with the 
    
    
    
    -system due to the lone pair-like repulsion from the fluorine atoms (negative hyperconjugation is debated but generally minor in this context).
Hammett Substituent Constants

The quantitative impact of the


 group is predicted by Hammett constants (

). The para-substituent constant (

) is larger than the meta-constant (

), indicating that the electron-withdrawing effect is most pronounced at the para position.
Substituent


Electronic Mode

0.000.00Reference

0.430.54Strong

, Negligible


0.710.78Strong

, Strong


0.370.23Moderate

, Weak

Quantitative Comparison: Data Profile

The following data consolidates aqueous


 values determined via potentiometric titration and 

NMR shift analysis.
Table 1: Acidity and Lipophilicity Comparison
CompoundStructureAqueous

(25°C)

(vs. Phenol)

(Oct/Water)
Phenol

9.99 1.46
4-Trifluoromethylphenol

8.68 -1.312.80
3-Trifluoromethylphenol

9.04 -0.952.80
2-Trifluoromethylphenol

8.95 -1.042.65
3,5-Bis(trifluoromethyl)phenol

8.03 -1.963.60

Analysis:

  • Para (4-): Most acidic. The inductive effect is maximized, and the anion is well-solvated.

  • Ortho (2-): Slightly less acidic than para. While the inductive effect should be strongest due to proximity, steric bulk can twist the hydroxyl group, interfering with optimal solvation of the phenoxide. Furthermore, intramolecular hydrogen bonding is weak compared to

    
    -nitrophenol.
    
  • Meta (3-): Least acidic of the substituted analogs, consistent with the lower

    
     value.
    

Critical Stability Warning: Base-Promoted Defluorination

Crucial for Experimental Design: Unlike non-fluorinated phenols, ortho- and para- trifluoromethylphenols are susceptible to hydrolysis in alkaline conditions (pH > 10) or during prolonged storage in buffer. This proceeds via a Quinone Methide intermediate, leading to the formation of hydroxybenzoic acids.

Mechanism:

  • Deprotonation to phenoxide.[2]

  • Elimination of Fluoride (

    
    ) to form a reactive Quinone Methide.
    
  • Hydrolysis to Benzoic Acid derivatives.

Diagram 1: Hydrolytic Degradation Pathway

Defluorination Phenol 4-Trifluoromethylphenol (Intact) Phenoxide Phenoxide Anion (Deprotonated) Phenol->Phenoxide pH > pKa (Base) QM Quinone Methide (Reactive Intermediate) Phenoxide->QM - F- (Elimination) Fluoride Release of F- Phenoxide->Fluoride Product 4-Hydroxybenzoic Acid (Degradation Product) QM->Product + 2 H2O (Hydrolysis)

Caption: Base-catalyzed defluorination pathway specific to ortho- and para-trifluoromethylphenols.

Experimental Protocols

Gold Standard: Potentiometric Titration

This method is preferred for accuracy but requires careful exclusion of


 and rapid execution to prevent hydrolysis of the fluorinated substrate.

Reagents:

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Medium: 0.15 M KCl (Ionic strength adjustor) in degassed water.

  • Analyte Conc:

    
     M.
    

Step-by-Step Workflow:

  • Calibration: Calibrate glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.

  • Preparation: Dissolve analyte in minimal methanol (if solubility is low) and dilute with 0.15 M KCl.

  • Inert Atmosphere: Purge solution with

    
     or Argon for 10 minutes to remove dissolved 
    
    
    
    (which forms carbonic acid, skewing results).
  • Titration: Add NaOH in 10

    
    L increments. Wait for stability (<0.1 mV/sec drift).
    
  • Data Processing: Plot pH vs. Volume. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is the pH at the half-equivalence point (inflection). Use the Gran Plot method for precise endpoint detection.
    
Advanced Method: NMR pH Titration

Ideal for trifluoromethylated compounds, this method avoids electrode errors and allows simultaneous monitoring of degradation (appearance of


 peak at -120 ppm).

Principle: The chemical shift (


) of the 

group changes depending on the protonation state of the phenol.

Protocol:

  • Buffer Series: Prepare 10 NMR tubes with buffered

    
     solutions ranging from pH 6 to 12.
    
  • Spiking: Add

    
     of the trifluoromethylphenol to each tube.
    
  • Internal Standard: Add trifluoroacetic acid (TFA) or fluorobenzene (in a capillary insert) as a shift reference.

  • Measurement: Acquire

    
     NMR spectra (decoupled).
    
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    
    
Diagram 2: Experimental Decision Tree

Workflow Start Select Method Solubility Is Solubility > 1mM? Start->Solubility Stability Is Isomer Ortho/Para? Solubility->Stability Yes Cosolvent Use Mixed Solvent (Water/MeOH) + Extrapolate Solubility->Cosolvent No Potent Potentiometric Titration (Fast Scan) Stability->Potent No (Meta isomer) NMR 19F NMR Titration (Detects Degradation) Stability->NMR Yes (High Risk of Hydrolysis) Cosolvent->Potent

Caption: Decision matrix for selecting the appropriate pKa determination method based on solubility and stability risks.

References

  • Reijenga, J., et al. (2013).[3] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[4] (Standard Reference for Hammett Constants).

  • Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

Methodological & Application

Strategic Utilization of 2,4-Bis(trifluoromethyl)-6-bromophenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Bis(trifluoromethyl)-6-bromophenol (CAS: 1414870-83-9) represents a specialized fluorinated building block designed for high-value medicinal chemistry campaigns. Unlike its more common isomer (3,5-bis(trifluoromethyl)phenol), this scaffold offers a unique substitution pattern that simultaneously blocks the metabolically vulnerable para and ortho positions while providing a reactive bromine handle for cross-coupling.

This guide details the strategic application of this intermediate in synthesizing metabolically stable biaryl ethers and carbazoles. It addresses the specific challenges posed by its electron-deficient nature and steric crowding, providing validated protocols for bromination, etherification, and Suzuki-Miyaura cross-coupling.

Chemical Profile & Mechanistic Insight[1]

The "Fluorine Effect" and Positional Logic

The strategic value of this intermediate lies in its specific substitution pattern:

  • 2,4-Bis(CF3) Pattern: The trifluoromethyl groups at the 2 and 4 positions exert a powerful electron-withdrawing inductive effect (-I) and resonance effect (-R). This dramatically lowers the pKa of the phenol (estimated pKa ~6.0–7.0 vs. 10.0 for phenol), making the hydroxyl group highly acidic and the corresponding phenoxide a stable, albeit weak, nucleophile.

  • 6-Bromo Handle: The bromine atom at the 6-position (ortho to the hydroxyl) serves as the primary vector for scaffold elaboration. It is activated for oxidative addition by the electron-poor ring but sterically shielded by the adjacent hydroxyl group.

Reactivity Matrix
FeatureChemical ConsequenceExperimental Adjustment
High Acidity (OH) Facile deprotonation; Phenoxide is a weak nucleophile.Use weaker bases (K2CO3) for alkylation; avoid strong bases that may cause defluorination.
Electron-Poor Ring Deactivated towards Electrophilic Aromatic Substitution (EAS).Standard functionalization (e.g., nitration) requires forcing conditions.
Activated C-Br Bond Facile Oxidative Addition to Pd(0).Excellent substrate for Suzuki/Buchwald coupling, provided the catalyst is bulky enough to overcome steric hindrance.

Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines the logical flow for utilizing this intermediate, moving from precursor synthesis to complex scaffold assembly.

G Start 2,4-Bis(trifluoromethyl)phenol (Precursor) Bromination Step 1: Regioselective Bromination (Br2, DCM, 0°C) Start->Bromination Electrophilic Subst. Intermediate This compound (Target Intermediate) Bromination->Intermediate Isolation PathA Path A: Etherification (SnAr / Mitsunobu) Intermediate->PathA OH Functionalization PathB Path B: Suzuki Coupling (Biaryl Synthesis) Intermediate->PathB Pd-Catalyzed Coupling ProductA Stable Biaryl Ethers (Metabolic Blockers) PathA->ProductA ProductB Functionalized Biaryls (Scaffold Hopping) PathB->ProductB

Figure 1: Synthetic workflow for this compound elaboration.

Protocol 1: Synthesis of this compound

Rationale: Direct bromination of the parent phenol is highly regioselective for the 6-position because the 2 and 4 positions are blocked, and the 6-position is activated by the ortho-hydroxyl group.

Materials:

  • 2,4-Bis(trifluoromethyl)phenol (1.0 eq)[1]

  • Bromine (Br2) (1.05 eq)

  • Dichloromethane (DCM) (Solvent)

  • Sodium bisulfite (NaHSO3) (Quench)

Procedure:

  • Setup: Dissolve 2,4-bis(trifluoromethyl)phenol (e.g., 10.0 g) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cool to 0°C using an ice bath.

  • Addition: Add Br2 (1.05 eq) dropwise over 30 minutes. The solution will turn dark red.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The electron-withdrawing CF3 groups may slow the reaction compared to unsubstituted phenol.

  • Workup: Quench excess bromine by adding saturated aqueous NaHSO3 until the red color fades to pale yellow.

  • Extraction: Separate the organic layer, wash with water (2x) and brine (1x). Dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid. If necessary, purify via short-path distillation or silica gel chromatography (0-5% EtOAc in Hexanes).

Protocol 2: O-Alkylation (Ether Synthesis)

Rationale: Due to the low pKa of the phenol, weak bases are sufficient. However, the steric bulk of the ortho-CF3 and ortho-Br groups requires elevated temperatures or polar aprotic solvents to drive the reaction.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide / Benzyl Bromide (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • DMF or Acetonitrile (Solvent)

Procedure:

  • Dissolution: Dissolve the phenol in DMF (0.2 M concentration).

  • Deprotonation: Add K2CO3. Stir at room temperature for 15 minutes. The mixture may turn yellow due to phenoxide formation.

  • Alkylation: Add the alkyl halide. Heat the reaction to 60–80°C.

    • Note: If using a secondary alkyl halide, add a catalytic amount of KI (0.1 eq) to facilitate Finkelstein exchange.

  • Completion: Monitor by LC-MS. Upon completion, dilute with EtOAc and wash extensively with water/LiCl solution to remove DMF.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: The electron-poor ring facilitates the oxidative addition of the C-Br bond to Palladium. However, the free hydroxyl group can poison catalysts or interfere via H-bonding. It is often recommended to protect the phenol (as an ether, see Protocol 2) before coupling, or use specific conditions tolerant of free phenols.

Optimized Conditions (Free Phenol):

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3–5 mol%) - Robust against sterics.

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

  • Temperature: 90°C

Procedure:

  • Degassing: Charge the reaction vessel with the bromophenol (1.0 eq), boronic acid (1.5 eq), base, and catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 6–12 hours.

  • Analysis: The product (a biaryl phenol) is highly acidic. Acidify the aqueous workup to pH ~3 to ensure the phenol is protonated and extracts into the organic layer.

Case Study: Synthesis of a Metabolic Blocker Analog

Scenario: A drug discovery team is optimizing a phenoxy-based PPAR agonist. The lead compound suffers from rapid metabolic clearance due to hydroxylation at the phenyl ring. Solution: Replace the standard phenyl ring with the 2,4-bis(trifluoromethyl)phenyl moiety.

Results:

  • Metabolic Stability: The 2,4-substitution pattern blocks the primary metabolic soft spots. The C-F bonds are metabolically inert.

  • Lipophilicity: The LogP increases by approximately +1.2 units, improving membrane permeability.

  • Binding: The steric bulk of the CF3 groups forces the biaryl ether into a twisted conformation (dihedral angle ~90°), potentially accessing new hydrophobic pockets in the target protein.

Safety & Handling Guidelines

  • Acidity: Treat 2,4-bis(trifluoromethyl)phenol as a weak acid. It can cause severe eye irritation.

  • Fluorine Content: In the event of thermal decomposition (fire), this compound releases toxic hydrogen fluoride (HF) and carbonyl fluoride. Avoid acidic conditions at extreme temperatures (>200°C).

  • Skin Contact: Fluorinated phenols are lipophilic and penetrate skin rapidly. Wear double nitrile gloves and a lab coat.

References

  • Synthesis of Fluorinated Phenols: Journal of Organic Chemistry, "Synthesis of 2,6-bis(trifluoromethyl)phenol and its elaboration into metabolism-resistant analogs".

  • Suzuki Coupling of Halophenols: The Journal of Organic Chemistry, "Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation".

  • pKa of Fluorinated Phenols: Journal of Physical Organic Chemistry, "Aqueous pKa values of fluorinated phenols".

  • Applications in Glycosylation: National Institutes of Health (NIH), "Absence of Stereodirecting Participation by 2-O-Alkoxycarbonylmethyl Ethers".

  • Chemical Data & Safety: PubChem Compound Summary, "2,4-Bis(trifluoromethyl)phenol".

Sources

Application Note: Strategic Incorporation of Bis(trifluoromethyl) Moieties for Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lead optimization phase of drug discovery, metabolic instability—particularly oxidative clearance by Cytochrome P450 (CYP) enzymes—remains a primary attrition factor. The strategic introduction of fluorine is a cornerstone of medicinal chemistry; however, the bis(trifluoromethyl) moiety (specifically the 3,5-bis(trifluoromethyl)phenyl group) represents a "heavy-duty" tactical intervention.[1]

This guide details the rationale, synthetic installation, and validation of this moiety. Unlike single fluorine substitutions which exert subtle electronic effects, the bis-CF


 motif provides a massive steric and electronic shield, effectively "locking" metabolic soft spots while significantly altering lipophilicity. This note uses the NK1 receptor antagonist Aprepitant  as a primary case study.

Mechanistic Insight: The "Teflon Effect"

The metabolic stability conferred by bis(trifluoromethyl) moieties rests on three physicochemical pillars:

  • Bond Dissociation Energy (BDE): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol).[1] Replacing labile C-H bonds with C-F bonds renders the site chemically inert to the radical abstraction mechanisms employed by CYP450 enzymes (specifically the high-valent Iron(IV)-oxo species).[1]

  • Steric Shielding: The trifluoromethyl group has a van der Waals radius similar to an isopropyl group.[1] Placing two of these groups (e.g., at the 3,5-positions of a phenyl ring) creates a significant steric blockade, preventing the heme iron of CYP enzymes from accessing the aromatic ring or adjacent positions.

  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) of the CF
    
    
    
    group reduces the electron density of the aromatic ring, making it resistant to electrophilic attack (arene oxidation).[1] Furthermore, it lowers the pKa of proximal amines, reducing the likelihood of N-oxidation or glucuronidation.
Strategic Decision Framework

Use the following decision tree to determine if a bis(trifluoromethyl) strategy is appropriate for your lead compound.

BisCF3_Strategy Start Lead Compound High Clearance (Cl_int) MetID Identify Metabolic Soft Spot (MetID) Start->MetID IsAromatic Is Soft Spot Aromatic/Benzylic? MetID->IsAromatic CheckLogP Current LogP < 3.0? IsAromatic->CheckLogP Yes Strategy_Single STRATEGY: Monofluorine or Deuterium Scan IsAromatic->Strategy_Single No (Aliphatic) Strategy_Bis STRATEGY: Install 3,5-bis(CF3)phenyl CheckLogP->Strategy_Bis Yes (Room for lipophilicity) Warning WARNING: Lipophilicity Risk (Grease Ball Effect) CheckLogP->Warning No (LogP > 4) Warning->Strategy_Single Re-evaluate

Figure 1: Decision logic for implementing bis(trifluoromethyl) moieties. Note the critical check on LogP, as the moiety adds significant lipophilicity.

Synthetic Protocol: Installation via Suzuki-Miyaura Coupling[1][2][3]

The most robust method for installing the 3,5-bis(trifluoromethyl)phenyl moiety is via palladium-catalyzed cross-coupling.[1] This protocol describes the coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with an aryl halide core, a standard workflow in the synthesis of Aprepitant analogs.

Materials
  • Substrate: Aryl Bromide or Iodide core (1.0 equiv)

  • Reagent: 3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)[1]
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 M aqueous solution)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the Aryl Bromide (1.0 mmol) and Boronic Acid (1.5 mmol, 387 mg). Dissolve in 1,4-Dioxane (10 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).[1]

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 58 mg) quickly under a stream of Argon.
  • Base Addition: Add the degassed 2.0 M Na

    
    CO
    
    
    
    solution (2.5 mL).
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS.

    • Checkpoint: Look for the characteristic mass shift.[1] The bis-CF

      
       group adds exactly 213.01 Da  to your core mass (replacing H).[1]
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).[1] Dry organic layer over MgSO

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).[1]

    • Note: Bis-CF

      
       compounds are non-polar.[1] Expect the product to elute significantly earlier than the non-fluorinated parent.
      

Validation Protocol: Microsomal Stability Assay

Once synthesized, the metabolic stability must be quantified using liver microsomes. This assay measures the Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][3][4]
Assay Principles
  • System: Human Liver Microsomes (HLM) containing CYP450 enzymes.[1][3]

  • Cofactor: NADPH (required for oxidation).[1]

  • Readout: Disappearance of parent compound over time via LC-MS/MS.[1]

Workflow Diagram

Microsomal_Assay Prep Prep: 1µM Compound + Microsomes (0.5mg/mL) PreInc Pre-Incubation 37°C, 5 min Prep->PreInc Start Start: Add NADPH PreInc->Start Sampling Sampling: 0, 5, 15, 30, 60 min Start->Sampling Quench Quench: Add ACN + Int. Std. Sampling->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Figure 2: Standard workflow for metabolic stability assessment.[1]

Detailed Protocol
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM working concentration in Phosphate Buffer (100 mM, pH 7.4).

    • Control 1 (High Clearance): Verapamil or Testosterone.[1]

    • Control 2 (Low Clearance): Warfarin.[1]

  • Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in buffer.

  • Incubation: Mix 1 µM compound with microsomes. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to start the reaction.[1]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into a plate containing 150 µL ice-cold Acetonitrile (containing an Internal Standard like Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Inject supernatant onto LC-MS/MS.[1][5]

Data Analysis & Interpretation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.

Formula:


[1]
Representative Data: The "Bis-CF3 Effect"

The table below illustrates the dramatic shift in properties when replacing a standard phenyl group with a 3,5-bis(trifluoromethyl)phenyl group (modeled after Aprepitant optimization data).

PropertyPhenyl Analog (Hypothetical)Bis-CF

Analog (Target)
Interpretation
MW 398.5534.4Significant mass increase (+136 Da).[1]
LogP 2.84.8Caution: High lipophilicity increase (+2.0).[1]

(HLM)
12 min> 120 minMetabolic soft spot effectively blocked.[1]

115 µL/min/mg< 10 µL/min/mgShift from High to Low clearance.[1]
Solubility HighLowTrade-off: Stability gained, solubility lost.[1]

Expert Note: While the stability gain is impressive, the increase in LogP (Lipophilicity) is the primary risk. A LogP > 5.0 often leads to poor solubility and hERG channel inhibition.[1] Ensure the rest of the molecule contains polar solubilizing groups (like the morpholine and triazolinone rings in Aprepitant) to counterbalance this "grease."[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Hale, J. J., et al. (1998).[1] Structural optimization of the morpholine acetal human neurokinin-1 antagonist L-742,694. Journal of Medicinal Chemistry. Link[1]

  • FDA Label. (2003).[1][6] EMEND (aprepitant) capsules.[1][6] U.S. Food and Drug Administration.[1][6] Link

  • Obach, R. S. (1999).[1][5] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Troubleshooting & Optimization

preventing protodebromination side reactions in palladium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodebromination in Cross-Coupling Reactions

Ticket ID: #PD-CAT-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Center

User Query: "My aryl bromide is disappearing, but I'm not getting the coupled product. The mass spec shows a peak that is lighter than my starting material. What is happening?"

Specialist Analysis: This is the hallmark of protodebromination (also known as hydrodehalogenation). Instead of the desired cross-coupling (C-C or C-N bond formation), the palladium catalyst has facilitated the replacement of the bromine atom with a hydrogen atom.

Diagnostic Flowchart: Use this logic gate to confirm the issue before altering your conditions.

DiagnosticLogic Figure 1: Diagnostic Logic for Palladium Side Reactions Start Reaction Analysis: Ar-Br Consumed? CheckSM Check Starting Material (Incomplete Conversion) Start->CheckSM No CheckMS Analyze LC/GC-MS of New Peak Start->CheckMS Yes MassShift Is Mass Shift [M - 78/80 + 1]? CheckMS->MassShift Identify Major Impurity Proto DIAGNOSIS: Protodebromination (Ar-H formed) MassShift->Proto Yes (Loss of Br, Gain of H) OtherSide DIAGNOSIS: Homocoupling or Other Side Reaction MassShift->OtherSide No

Mechanistic Root Cause

To fix this, you must understand why it happens. Protodebromination is a kinetic failure where a side reaction outcompetes the desired reductive elimination.

The "Hydride Source" Problem: The palladium center, after oxidative addition of Ar-Br, must undergo transmetallation (Suzuki) or amine binding (Buchwald). If these steps are slow, the complex is vulnerable to


-hydride elimination or hydrogen abstraction from the solvent.

Mechanism Visualization:

Mechanism Figure 2: Kinetic Competition between Coupling and Protodebromination Pd0 Pd(0)L OxAdd Oxidative Addition (L)Pd(Ar)(Br) Pd0->OxAdd PathGood Pathway A (Desired): Transmetallation/Amine Binding OxAdd->PathGood Fast k_re PathBad Pathway B ( undesired): β-Hydride Elimination (from Solvent/Ligand/Amine) OxAdd->PathBad Slow k_re Product Product Ar-Nu PathGood->Product Reductive Elimination SideProd Side Product Ar-H PathBad->SideProd Reductive Elimination of H

Key Insight: The rate of the desired pathway (


) must be significantly faster than the rate of the side reaction (

). If your catalyst "waits" too long in the Pd(II) state, it will find a hydride source (often the solvent or the amine substrate itself) [1, 3].
Troubleshooting Guide (FAQs)
Q1: Which solvents are the worst offenders?

A: Primary and secondary alcohols (Isopropanol, Ethanol). These solvents are excellent hydride donors. In the presence of a base, Pd(II) can abstract a hydride from the


-carbon of the alcohol, forming a Pd-H species which then reductively eliminates Ar-H.
  • Fix: Switch to aprotic solvents like Toluene, 1,4-Dioxane, or THF . If solubility is an issue, use DMF or DMAc, but ensure they are anhydrous [6, 7].

Q2: I am using a Buchwald-Hartwig condition. Why is my amine causing this?

A: If you are coupling a primary amine with


-hydrogens (e.g., cyclohexylamine), the amine itself can undergo 

-hydride elimination after binding to Palladium. This generates an imine byproduct and the Pd-H species responsible for protodebromination.
  • Fix: You need a ligand that accelerates reductive elimination . If the C-N bond forms instantly, the catalyst doesn't have time to perform

    
    -hydride elimination.
    
Q3: How do I select the right ligand to stop this?

A: Ligand sterics and electronics are your primary control knobs. You need bulky, electron-rich ligands.[1]

Ligand ClassExampleRisk of ProtodebrominationMechanism of Protection
PPh3 / Simple Aryls TriphenylphosphineHigh Slow reductive elimination allows side reactions to compete.
Bidentate BINAP, DPPFMedium Prevents formation of Pd-iodide dimers, but can still be slow with hindered substrates [3].
Dialkylbiaryl (Buchwald) BrettPhos, RuPhos Very Low Extreme bulk accelerates C-N bond formation (Reductive Elimination) by forcing the Pd center into a crowded geometry [2].
NHC IPr, IMesLow Strong

-donation stabilizes the oxidative addition product, but steric bulk is required to force the final coupling step.
Experimental Protocol: The "Suppression Screen"

If you encounter protodebromination, do not just "add more catalyst." Run this controlled screen to identify the hydride source and eliminate it.

Objective: Determine if the hydride source is the solvent or the substrate.

Reagents:

  • Substrate: 0.1 mmol Aryl Bromide

  • Catalyst: Pd(OAc)2 (2 mol%) + Ligand (4 mol%) OR Pre-catalyst (e.g., XPhos Pd G2)

  • Base: NaOtBu (1.5 equiv) - Note: Strong bases can exacerbate hydride transfer.

Workflow:

  • Reaction A (Control): Standard conditions (e.g., Isopropanol, 80°C).

  • Reaction B (Solvent Switch): Change solvent to Toluene (Aprotic).

    • Result Logic: If Ar-H disappears, the solvent was the hydride source.

  • Reaction C (Ligand Switch): Use RuPhos or BrettPhos in Toluene.

    • Result Logic: If Ar-H persists in Toluene, the hydride is coming from your amine/substrate. You need a faster ligand (Reaction C) to outcompete this internal elimination.

  • Reaction D (Base Switch): Switch NaOtBu to Cs2CO3 or K3PO4 .

    • Result Logic: Weaker bases reduce the rate of

      
      -hydride elimination from aliphatic amines.
      

Data Interpretation Table:

ExperimentSolventLigandResult: Ar-HConclusion
A iPrOHPPh3Major Baseline failure.
B ToluenePPh3Minor Solvent was the primary H-source.
C TolueneRuPhos None Ligand acceleration successfully outcompeted side reaction.
References
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.[2] Link

  • BenchChem. (2025).[1] Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. BenchChem Technical Guides. Link

  • Wikipedia Contributors. (2025). Buchwald–Hartwig amination: Mechanism and Side Reactions. Wikipedia. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Research Portal. Link

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Link

  • National Institutes of Health (NIH). (2025). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling. PMC. Link

Sources

Technical Support Center: Minimizing Hydrolysis of Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of Trifluoromethyl (


) Groups Under Basic Conditions
Ticket ID:  CF3-STABILITY-001
Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

The trifluoromethyl group is often selected in drug design for its metabolic robustness.[1][2] The


 bond is one of the strongest single bonds in organic chemistry (

116 kcal/mol). However, users frequently encounter unexpected hydrolysis of aryl- and heteroaryl-trifluoromethyl groups to carboxylic acids (

) or complete defluorination under basic conditions.

This guide addresses the kinetic lability of specific


 motifs. The instability is rarely due to direct attack on the 

bond but rather an electronic cascade initiated by base-mediated deprotonation or nucleophilic addition at the aromatic ring.

Module 1: Diagnostic Risk Assessment

Before modifying your reaction conditions, determine if your substrate falls into a "High Risk" category.

CF3_Risk_Assessment Start START: Analyze Substrate Structure Q1 Is the -CF3 group attached to an aromatic or heteroaromatic ring? Start->Q1 Q2 Is there an electron-donating group (OH, NH2, CH3) Ortho or Para to the -CF3? Q1->Q2 Yes Risk_Low LOW RISK Standard basic conditions likely safe. Avoid extreme temperatures (>100°C). Q1->Risk_Low No (Alkyl-CF3 usually stable) Q3 Is the ring an electron-deficient heterocycle (e.g., Pyridine, Pyrimidine, Imidazole)? Q2->Q3 No Risk_High_QM HIGH RISK: Quinone Methide Pathway Base will deprotonate EDG, triggering F- elimination. Q2->Risk_High_QM Yes (e.g., 4-CF3-Phenol) Risk_High_SNAr HIGH RISK: SNAr / Meisenheimer Pathway Base attacks ring carbon, leading to F- loss. Q3->Risk_High_SNAr Yes (e.g., 2-CF3-Pyridine) Q3->Risk_Low No (e.g., Meta-CF3-Benzene)

Figure 1: Decision tree for assessing the susceptibility of trifluoromethyl arenes to base-mediated hydrolysis.

Module 2: The Mechanics of Failure

To prevent hydrolysis, you must understand the mechanism. It is not a simple


 displacement of fluorine.
The Quinone Methide Pathway (Electron-Rich Systems)

If you have a phenol, aniline, or alkyl group ortho or para to the


, bases trigger an elimination-addition sequence.
  • Trigger: Base removes a proton from the EDG (e.g.,

    
     becomes 
    
    
    
    ).
  • Collapse: The electron density pushes into the ring, expelling a fluoride ion (

    
    ) to form a highly reactive quinone difluoromethide .
    
  • Hydrolysis: Water attacks this intermediate, eventually converting

    
     to 
    
    
    
    .
The Pathway (Electron-Deficient Heterocycles)

In 2- or 4-trifluoromethyl pyridines, quinolines, or imidazoles:

  • Trigger: Hydroxide (

    
    ) or alkoxide (
    
    
    
    ) attacks the ring carbon bearing the
    
    
    group.
  • Intermediate: A Meisenheimer complex forms.

  • Collapse: Fluoride is eliminated to restore aromaticity. Repeated attack leads to the carboxylic acid or ether.

Module 3: Troubleshooting & FAQs

Q1: I am running a Suzuki coupling with in , but my 2-trifluoromethyl-4-bromo-phenol is turning into a carboxylic acid. Why?

Diagnosis: You have triggered the Quinone Methide pathway. The carbonate base deprotonates the phenol. The resulting phenoxide pushes electrons to the para-


, ejecting fluoride. Water in the solvent mixture hydrolyzes the intermediate.
Solution: 
  • Protect the Phenol: Convert the

    
     to a benzyl ether or silyl ether before the coupling. This blocks the "push" of electrons.
    
  • Switch Solvent: If protection is impossible, use strictly anhydrous conditions (e.g., anhydrous Toluene/Dioxane) and a base like

    
     (anhydrous).
    
Q2: Can I use or to saponify an ester on a molecule containing a 2-trifluoromethyl pyridine?

Diagnosis: High risk. Strong hydroxide bases will attack the C-2 position of the pyridine ring (


 mechanism), displacing the 

group. Solution:
  • Acidic Hydrolysis: Use

    
     or 
    
    
    
    if the rest of the molecule tolerates acid.
  • Nucleophilic Scavenging: If base is required, use

    
     (less aggressive than 
    
    
    
    in some contexts) at
    
    
    in
    
    
    , and monitor closely. Avoid heating.
  • Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) for mild, pH-neutral ester cleavage.

Q3: I see "Defluorination" in my LCMS (M-20 peaks). Is this hydrolysis?

Diagnosis: Likely yes. The loss of


 (mass 20) or exchange of 

for

usually indicates the onset of hydrolysis. Immediate Action: Check the water content of your solvent. Even "anhydrous" solvents can absorb enough moisture to drive this reaction if the base is strong.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Safe Alkylation of Phenols/Anilines

Objective: Alkylate a nucleophile without hydrolyzing the sensitive para- or ortho-


 group.

Reagents:

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    (Sodium Hydride). Avoid hydroxides.
  • Solvent: DMF or Acetonitrile (Must be dried over molecular sieves).

  • Temperature:

    
     to Room Temperature (Do not heat above 
    
    
    
    ).

Step-by-Step:

  • Drying: Flame-dry glassware and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DMF (

    
    ).
    
  • Deprotonation: Add

    
     (1.5 equiv). Stir for 15 min at RT.
    
    • Note:

      
       is preferred over 
      
      
      
      due to higher solubility, allowing milder temperatures.
  • Addition: Add the alkyl halide dropwise.

  • Monitoring: Monitor by TLC/LCMS every 30 mins. Stop immediately upon consumption of starting material.

  • Quench: Pour into pH 7 phosphate buffer . Do not use strong acid or base for workup.

Protocol B: Cross-Coupling with Sensitive Heterocyclic

Objective: Perform Pd-catalyzed coupling on a chloropyridine with a


 group.

Reagents:

  • Catalyst:

    
     or XPhos Pd G2.
    
  • Base:

    
     (Anhydrous, finely ground).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Degassing: Sparge the anhydrous solvent with Nitrogen for 20 mins. Oxygen promotes side reactions.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine Aryl Halide, Boronic Acid, Catalyst (

    
    ), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add degassed solvent.

  • Reaction: Heat to

    
    .
    
    • Critical: Do not use the standard "Suzuki mixture" of

      
       or 
      
      
      
      . The presence of water and base at
      
      
      guarantees hydrolysis of the
      
      
      .
  • Workup: Filter through Celite, concentrate, and purify.

Module 5: Chemical Compatibility Data

Table 1: Base Compatibility for


 Arenes 
Base ClassExamplesRisk LevelNotes
Hydroxides

CRITICAL High nucleophilicity + water presence = rapid hydrolysis to

.
Alkoxides

HIGH Strong nucleophiles; cause

on heterocycles.
Bulky Alkoxides

MODERATE Can still promote quinone methide formation via deprotonation [1].
Carbonates

LOW Safe in anhydrous conditions. Risk increases with water.
Amine Bases

LOW Generally safe, but DBU can be nucleophilic.
Phosphates

LOW Excellent alternative for Suzuki couplings (anhydrous).

Table 2: Solvent Recommendations

SolventSuitabilityReason
Water AVOID The source of oxygen for the conversion to carboxylic acid.
Alcohols (MeOH, EtOH) AVOID Can form ether byproducts (

) via solvolysis.
DMF / DMSO CAUTION Polar aprotic solvents increase the nucleophilicity of bases (naked anions).
Toluene / Dioxane PREFERRED Low polarity suppresses charge-separated transition states (like Meisenheimer complexes).
THF / ether GOOD Good balance of solubility and inertness.

References

  • LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Source: ResearchGate.[3] URL:[Link]

  • Hydrolysis of Trifluoromethyl Groups. Source: Journal of the American Chemical Society (ACS). URL:[Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Source: RSC Advances (Royal Society of Chemistry).[4] URL:[Link]

  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols. Source: ChemRxiv.[5] URL:[Link]

Sources

handling moisture sensitivity in cross-coupling of fluorinated phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of fluorinated phenols. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the critical challenge of moisture sensitivity in these reactions. My goal is to move beyond simple procedural lists and explain the fundamental causality behind each experimental choice, empowering you to diagnose and solve problems effectively in your own work.

Section 1: The Role of Water - A Double-Edged Sword in Cross-Coupling

Before we can effectively eliminate moisture, we must understand its multifaceted role. While anhydrous conditions are the standard recommendation for many sensitive catalytic cycles, it's crucial to recognize that trace amounts of water can sometimes play a beneficial, albeit complex, role in certain cross-coupling reactions.

Q1: I've seen some protocols for Suzuki-Miyaura couplings that use aqueous bases or co-solvents. Why is moisture such a problem for my fluorinated phenol coupling?

This is a critical point of confusion for many researchers. The role of water is highly context-dependent.

  • The "Helpful" Role of Water: In many standard Suzuki-Miyaura reactions, water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the formation of the reactive boronate species [R-B(OH)₃]⁻ from the boronic acid.[1][2] This boronate is often more competent in the transmetalation step than the neutral boronic acid.[3] Some studies have even shown that optimal water concentrations can lead to improved yields by promoting sustained release of the boronic acid from more stable precursors like trifluoroborates.[4][5]

  • The "Harmful" Role with Sensitive Substrates: Fluorinated phenols and their derivatives introduce specific challenges that amplify the negative effects of water:

    • Protodeboronation: This is the most common failure mode. Boronic acids, especially electron-deficient ones, are susceptible to hydrolysis where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6][7] This side reaction consumes your nucleophile and halts the catalytic cycle.

    • Catalyst Deactivation: The presence of excess water and oxygen can lead to the formation of inactive palladium species, such as palladium(II) oxides or palladium black, effectively killing your catalyst.[2][4][8]

    • Hydrolysis of Precursors & Reagents: Many reagents, including highly reactive bases (e.g., NaOt-Bu), certain phosphine ligands, and activated phenol derivatives (like fluorosulfonates), can be hydrolyzed by moisture, compromising their efficacy.[9][10]

The electron-withdrawing nature of fluorine atoms on the phenol ring can exacerbate the sensitivity of the system, making meticulous moisture control non-negotiable for achieving reproducible, high-yielding results.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to help you quickly diagnose a problem based on an observed outcome and take corrective action.

Symptom / Observation Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield; High Recovery of Starting Materials 1. Catalyst Inactivity: The active Pd(0) species was not generated or was deactivated.[2] 2. Inefficient Transmetalation: The boronic acid/ester is not transferring its organic group to the palladium center. 3. Protodeboronation: The boronic acid coupling partner was destroyed by trace water before it could react.[6][7]1. Improve Degassing: Use 3-4 freeze-pump-thaw cycles or sparge vigorously with argon/nitrogen for 20-30 minutes. Oxygen is a primary culprit in Pd(0) deactivation.[2] 2. Re-evaluate Your Base: Ensure the base is anhydrous and potent enough. For anhydrous conditions, consider bases like K₃PO₄ (finely ground) or Cs₂CO₃.[11] 3. Switch Boron Reagent: Boronic acids are the most susceptible to protodeboronation. Consider using more stable alternatives like neopentyl glycol or pinacol boronic esters, which are more resistant to hydrolysis.[6] MIDA boronates are particularly stable under anhydrous conditions.
Formation of a Black Precipitate (Palladium Black) Catalyst Decomposition: The ligand is not effectively stabilizing the Pd(0) center, leading to aggregation and precipitation. This is often accelerated by impurities like oxygen or water.[8][11]1. Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. A ratio of 1:1 to 4:1 (ligand:Pd) is typical.[2] 2. Ensure Ligand Purity: Phosphine ligands can be oxidized by air.[2] Use fresh ligands or purify them before use. 3. Improve Degassing: Rigorous removal of oxygen is paramount to prevent oxidation of the Pd(0) catalyst.[2]
Significant Homocoupling of Boronic Acid (Biaryl Side Product) Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a common side reaction catalyzed by palladium.[2][6] Use of Pd(II) Precatalyst: The in situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[2]1. Rigorous Degassing: This is the most effective solution. Ensure the reaction mixture and headspace are free of oxygen. 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in situ reduction step.[2] 3. Adjust Stoichiometry: Use a slight excess (1.1-1.2 eq) of the fluorinated phenol partner relative to the boronic acid.
Decomposition of Fluorinated Phenol Starting Material Base Incompatibility: The base may be too strong or nucleophilic, leading to unwanted side reactions with the fluorinated ring or other functional groups.1. Screen Weaker Bases: If using a strong base like NaOt-Bu, consider switching to an inorganic base like K₃PO₄, Cs₂CO₃, or even KF.[12] 2. Protecting Groups: If your fluorinated phenol has other sensitive functional groups, ensure they are adequately protected.

Section 3: Core Protocols for Anhydrous Cross-Coupling

Success in these reactions is built upon a foundation of meticulous technique. The following protocols are essential for creating and maintaining the required anhydrous environment.

Protocol 1: Preparation of Anhydrous Solvents

Commercially available "anhydrous" solvents often contain trace moisture that can be detrimental. For highly sensitive reactions, purification is recommended.

Solvent Recommended Drying Agent(s) Procedure & Key Checkpoints
Tetrahydrofuran (THF) / Diethyl Ether Sodium/Benzophenone[13]1. Pre-dry the solvent over activated 4Å molecular sieves for 24 hours.[13] 2. In a flame-dried flask under argon, add sodium metal and a small amount of benzophenone to the pre-dried solvent. 3. Heat to reflux. Checkpoint: The solvent is dry when a persistent deep blue or purple color develops. Distill directly into the reaction flask under an inert atmosphere.
Toluene / Benzene Sodium Metal or Calcium Hydride (CaH₂)[14]1. Heat the solvent to reflux over CaH₂ for several hours or over sodium wire (no indicator needed). 2. Distill under an inert atmosphere. Note: Toluene can be effectively dried for most purposes by azeotropic distillation.[15]
Dioxane / Acetonitrile Calcium Hydride (CaH₂)[13][14]1. Add CaH₂ to the solvent and reflux for at least 4 hours under an inert atmosphere. 2. Distill and store over activated 3Å or 4Å molecular sieves.
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular Sieves[13]1. Caution: Do not use CaH₂ or sodium with DMF, as this can cause decomposition.[13] 2. Stir DMF over BaO or activated 4Å molecular sieves overnight. 3. Decant the solvent and perform a vacuum distillation. Store over fresh molecular sieves.[13]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This procedure uses standard Schlenk line techniques to ensure the reaction environment remains free of air and moisture.[16][17][18]

Materials:

  • Oven-dried or flame-dried Schlenk flask with a magnetic stir bar.

  • Rubber septa, inert gas (Argon or Nitrogen) source, vacuum line.

  • Oven-dried syringes and needles.

Procedure:

  • Glassware Preparation: Dry the Schlenk flask and stir bar in an oven (>120 °C) for at least 4 hours (or flame-dry under vacuum) and allow to cool under a stream of inert gas.

  • Adding Solids: Quickly add your solid reagents (e.g., fluorinated phenol derivative, boronic ester, base, catalyst, ligand) to the cooled flask.

  • Purging the Flask: Seal the flask with a rubber septum. Connect it to the Schlenk line and perform 3-4 "evacuate-and-backfill" cycles. This involves evacuating the flask under vacuum and then refilling it with inert gas.

  • Adding Solvents & Liquid Reagents: Add the freshly distilled anhydrous solvent via an oven-dried syringe. If any other reagents are liquids, add them via syringe as well.

  • Reaction Execution: Once all components are added, maintain a positive pressure of inert gas (e.g., using a balloon) and begin stirring/heating as required by your specific reaction conditions.

Section 4: Visualizing the Workflow & Troubleshooting Logic

Diagrams can clarify complex decision-making processes and workflows.

Workflow for Anhydrous Reaction Setup

G cluster_prep Pre-Reaction Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution A 1. Oven/Flame-Dry All Glassware B 2. Prepare Anhydrous Solvents & Reagents A->B C 3. Add Solid Reagents to Cooled Flask B->C D 4. Seal with Septum & Perform 3x Evacuate/Backfill Cycles C->D E 5. Add Anhydrous Solvent via Syringe D->E F 6. Add Liquid Reagents via Syringe E->F G 7. Maintain Positive Inert Gas Pressure F->G H 8. Commence Stirring/Heating G->H

Caption: Standard workflow for setting up a moisture-sensitive cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

G Start Reaction Failed: Low or No Yield Check_SM Analyze Crude Reaction: Are Starting Materials Present? Start->Check_SM Check_SideProducts Are Side Products Present? Check_SM->Check_SideProducts Yes SM_Decomp Probable Cause: - Reaction conditions too harsh - Base incompatibility Check_SM->SM_Decomp No (Decomposition) Homocoupling Protodeboronation or Homocoupling Detected? Check_SideProducts->Homocoupling No_Reaction Probable Cause: - Inactive Catalyst - Poor Reagent Quality Check_SideProducts->No_Reaction No SM_Yes Yes SM_No No (Decomposition) Sol_Decomp Solution: - Lower temperature - Screen milder bases (K3PO4, CsF) SM_Decomp->Sol_Decomp Homocoupling->No_Reaction No Sol_Homocoupling Solution: - Improve degassing rigorously - Use more stable boron reagent (e.g., Pinacol or MIDA ester) - Use a Pd(0) source Homocoupling->Sol_Homocoupling Yes Sol_NoReaction Solution: - Improve degassing (F/P/T) - Use fresh catalyst/ligands - Check solvent dryness No_Reaction->Sol_NoReaction

Caption: A decision tree for diagnosing common causes of reaction failure.

References

  • Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Available at: [Link]

  • Vaddamanu, N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Gallou, F., & Lipshutz, B. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science Publishers. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Bentham Science Publishers. (2005, May 1). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Available at: [Link]

  • eScholarship, University of California. (n.d.). Transition Metal Catalyzed Cross-Couplings in Water. Available at: [Link]

  • RSC Publishing. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Available at: [Link]

  • MDPI. (2020, November 24). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Available at: [Link]

  • Yang, S., et al. (2022). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Research With Rutgers. Available at: [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (2018, November 8). “Palladium-Catalyzed Cross-Coupling Reactions in Water”. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Available at: [Link]

  • ACS Publications. (2024, April 22). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Available at: [Link]

  • Yang, S., et al. (2022). Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Yang, S., et al. (2022). Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Broad Platform for C-O Cross-Coupling of Stable Phenolic Electrophiles. PubMed. Available at: [Link]

  • JoVE. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. Available at: [Link]

  • ACS Publications. (2025, February 6). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Available at: [Link]

  • Wotal, A. C., & Miller, S. J. (2012). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC. Available at: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Zhang, W., & Lu, Y. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Retention Behavior of Fluorinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds, particularly fluorinated phenols, highly valuable building blocks.[1][2] Consequently, the ability to accurately separate and analyze these derivatives is paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of a series of fluorinated phenol derivatives. We will explore the underlying principles governing their separation on two commonly employed reversed-phase columns, the ubiquitous C18 and the alternative selectivity Phenyl-Hexyl column. The experimental data presented herein is illustrative, designed to provide a clear and practical understanding of the retention behavior of these important compounds.

The Influence of Fluorination on Physicochemical Properties

The retention of an analyte in reversed-phase HPLC is primarily dictated by its hydrophobicity, often estimated by its logP value (the logarithm of the partition coefficient between octanol and water). Additionally, for ionizable compounds like phenols, the pKa and the pH of the mobile phase play a crucial role. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can significantly alter these properties.[3]

Generally, the substitution of hydrogen with fluorine increases the lipophilicity of a molecule, leading to longer retention times in reversed-phase HPLC.[4][5] This is because the C-F bond is more hydrophobic than the C-H bond. Furthermore, the strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, resulting in a lower pKa.[3]

To illustrate these effects, let's consider a series of fluorinated phenols:

CompoundStructurepKalogP
PhenolC₆H₅OH9.951.46
2-FluorophenolFC₆H₄OH8.73[6]1.77
4-FluorophenolFC₆H₄OH9.89[7]1.83
2,4-DifluorophenolF₂C₆H₃OH7.92.05
PentafluorophenolC₆F₅OH5.5[8]2.55

Note: pKa and logP values are approximate and can vary slightly depending on the determination method.

As the degree of fluorination increases, the pKa generally decreases, indicating a more acidic compound. Concurrently, the logP value increases, signifying greater hydrophobicity. These trends are fundamental to understanding the chromatographic behavior of these derivatives.

Experimental Design: A Tale of Two Columns

To investigate the practical implications of these physicochemical differences on HPLC separation, we will compare the performance of two distinct reversed-phase stationary phases: a traditional C18 column and a Phenyl-Hexyl column.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Stock Solutions (1 mg/mL in Methanol) B Create Working Standard Mix (10 µg/mL of each analyte) A->B F Inject Sample Mix (5 µL) B->F C Prepare Mobile Phase A (0.1% Formic Acid in Water) E Equilibrate Column (C18 or Phenyl-Hexyl) C->E D Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) D->E E->F G Run Gradient Elution F->G H Detect at 270 nm G->H I Record Retention Times (tR) H->I J Compare tR across Columns I->J K Correlate tR with logP and pKa J->K

Experimental Protocol

A standardized HPLC method was designed to ensure a fair comparison between the two columns.

Instrumentation:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and diode array detector.

  • Columns:

    • C18, 5 µm, 4.6 x 150 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % Solvent B
0.0 30
15.0 80
17.0 80
17.1 30

| 20.0 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 270 nm Injection Volume: 5 µL

Sample Preparation: A mixed standard solution containing phenol, 2-fluorophenol, 4-fluorophenol, 2,4-difluorophenol, and pentafluorophenol at a concentration of 10 µg/mL each in the initial mobile phase composition (30% Solvent B) was prepared.

Results and Discussion: Retention Time Comparison

The following table presents the illustrative retention times for the series of fluorinated phenols on both the C18 and Phenyl-Hexyl columns.

CompoundlogPRetention Time (min) - C18Retention Time (min) - Phenyl-Hexyl
Phenol1.465.25.8
2-Fluorophenol1.776.87.7
4-Fluorophenol1.837.18.1
2,4-Difluorophenol2.058.59.8
Pentafluorophenol2.5511.213.1
Analysis of Retention on the C18 Column

On the C18 column, the elution order follows the predicted trend based on hydrophobicity. As the degree of fluorination increases, the logP value rises, leading to stronger hydrophobic interactions with the C18 stationary phase and consequently, longer retention times. Phenol, being the least hydrophobic, elutes first, while pentafluorophenol, the most hydrophobic, is the most retained. This demonstrates the dominant role of the hydrophobic effect in separations on a C18 column.

Enhanced Retention on the Phenyl-Hexyl Column

The Phenyl-Hexyl column exhibits a similar elution order to the C18 column, but with a noticeable increase in the retention times for all analytes. This enhanced retention can be attributed to the unique chemistry of the Phenyl-Hexyl stationary phase. In addition to hydrophobic interactions with the hexyl chain, the phenyl group provides an alternative retention mechanism through π-π interactions with the aromatic ring of the phenol derivatives.[9] This dual-mode interaction leads to a stronger overall retention of these aromatic compounds compared to a purely aliphatic stationary phase like C18.[10]

G cluster_fluorine Effect of Fluorination cluster_hplc HPLC Retention Mechanisms A {Increased Fluorine Substitution} B {Increased Lipophilicity (logP)} A->B C {Increased Acidity (Lower pKa)} A->C D {Longer Retention Time (RP-HPLC)} B->D E {Analyte Properties (Hydrophobicity, Aromaticity)} F {C18 Column (Hydrophobic Interactions)} E->F G {Phenyl-Hexyl Column (Hydrophobic + π-π Interactions)} E->G H {Retention Time} F->H G->H

Conclusion and Practical Implications

This guide demonstrates the predictable yet nuanced retention behavior of fluorinated phenol derivatives in reversed-phase HPLC. The key takeaways for researchers and scientists are:

  • Fluorination Increases Retention: The addition of fluorine atoms systematically increases the hydrophobicity and, therefore, the retention time of phenol derivatives in reversed-phase HPLC.

  • C18 for Hydrophobicity-Based Separation: A C18 column provides a reliable separation based primarily on the hydrophobicity of the analytes.

  • Phenyl-Hexyl for Enhanced Aromatic Retention: A Phenyl-Hexyl column offers an alternative selectivity with enhanced retention for aromatic compounds due to the additional π-π interaction mechanism. This can be particularly useful for resolving complex mixtures of aromatic isomers or compounds with subtle differences in hydrophobicity.[11][12]

The choice of column will ultimately depend on the specific separation challenge. For routine analysis where hydrophobicity is the primary driver of separation, a C18 column is often sufficient. However, for more complex separations requiring alternative selectivity or for method development, a Phenyl-Hexyl column can provide a significant advantage. Understanding the interplay between the physicochemical properties of fluorinated phenols and the chemistry of the stationary phase is essential for developing robust and efficient HPLC methods.

References

  • U.S. EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available from: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available from: [Link]

  • Granero, G. E., & Longhi, M. R. (2006). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Acta Farmacéutica Bonaerense, 25(2), 295-300. Available from: [Link]

  • Linclau, B., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

  • Stavros, S. M., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 26(4), 883. Available from: [Link]

  • Zeb, A. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 7(18), 7753-7757. Available from: [Link]

  • SIELC Technologies. Separation of Phenol red on Newcrom R1 HPLC column. Available from: [Link]

  • Fountain, K. J. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(11), 1234-1247. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available from: [Link]

  • ResearchGate. Separation of phenols on Sil-RCC3-C18 column (a) and ODS column (b). Mobile phase. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available from: [Link]

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available from: [Link]

  • O'Hagan, D. (2008). Fluorine substituent effects (on bioactivity). Journal of fluorine chemistry, 129(7), 571-580. Available from: [Link]

  • Wikipedia. Pentafluorophenol. Available from: [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. Available from: [Link]

  • Kutt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

  • ResearchGate. Retention Behaviour of Higher Fluorinated Polycyclic Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography. Available from: [Link]

  • Cerfontain, H., et al. (1987). Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. Journal of the Royal Netherlands Chemical Society, 106(11), 537-543. Available from: [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Available from: [Link]

  • Desmet, G., & Broeckhoven, K. (2019). Improving HPLC Separation of Polyphenols. LCGC Europe, 32(s11), 16-21. Available from: [Link]

  • Linclau, B., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Figshare. Available from: [Link]

  • Sousa, A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Foods, 8(1), 23. Available from: [Link]

  • Septembre-Malaterre, A., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1500. Available from: [Link]

Sources

Advanced Crystal Structure Analysis of Bis(trifluoromethyl)phenol Complexes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Bis(trifluoromethyl)phenol Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The incorporation of trifluoromethyl (


) groups into phenolic scaffolds fundamentally alters the solid-state landscape of the resulting complexes. For researchers in crystal engineering and drug discovery, 3,5-bis(trifluoromethyl)phenol represents a critical "supramolecular synthon." Unlike unsubstituted phenols, the bis-

substitution dramatically enhances hydrogen bond (HB) donor acidity while introducing significant lipophilic bulk and rotational lability.

This guide objectively compares the crystallographic performance of bis(trifluoromethyl)phenol complexes against non-fluorinated and mono-fluorinated alternatives. It provides validated protocols for overcoming the specific challenges of


 disorder and maximizing data quality.
Comparative Analysis: The Fluorine Effect in the Solid State

The introduction of two


 groups is not merely a steric modification; it is an electronic driver that reshapes the crystal lattice.
1.1 Performance Matrix: Bis- vs. Mono- vs. Non-Fluorinated Phenols
FeaturePhenol (Unsubstituted) Mono-(trifluoromethyl)phenol 3,5-Bis(trifluoromethyl)phenol Impact on Crystal Engineering
pKa (Acidity) ~10.0~8.9 - 9.3~7.4 - 8.0 High: Stronger H-bond donor capability; forms robust co-crystals with weak acceptors.
H-Bond Motif

(Strong)

/


/

High: Bis-

promotes segregation into fluorophilic and hydrophilic domains.
Steric Bulk Low (

)
MediumHigh (

)
Medium: Prevents close

stacking; favors "herringbone" or slipped packing.
Lattice Disorder RareOccasionalFrequent (Rotational) Critical: Requires specialized refinement strategies (see Section 3).
Melting Point 40.5 °CVariable (40-50 °C)20-21 °C (Low) High: Lower lattice energy often requires low-temperature data collection (100 K).
1.2 Mechanistic Insight: The "Acidity-Disorder" Trade-off
  • Causality: The electron-withdrawing nature of six fluorine atoms stabilizes the phenoxide anion, significantly lowering the pKa. In co-crystals, this makes 3,5-bis(trifluoromethyl)phenol a superior proton donor, capable of crystallizing with weak bases (e.g., aromatic nitrogens, carbonyls) that fail to co-crystallize with standard phenol.

  • The Challenge: While the hydroxyl group forms a rigid "anchor," the

    
     groups often retain rotational freedom even at low temperatures.[2] This creates a "static anchor, dynamic periphery" model that complicates structure solution.
    
Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, these protocols are designed with internal checkpoints. If a checkpoint fails, the workflow must be adjusted before proceeding.

Protocol A: Synergistic Crystallization via Vapor Diffusion

Objective: Grow single crystals of a bis(trifluoromethyl)phenol co-crystal suitable for X-ray diffraction.

  • Stoichiometric Mixing: Dissolve the target acceptor (e.g., a pyridine derivative) and 3,5-bis(trifluoromethyl)phenol in a 1:1 molar ratio in a minimal amount of THF or Acetone (polar solvent required to disrupt phenol self-association).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial. Checkpoint: Solution must be optically clear.

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing a non-solvent.

    • Choice of Non-solvent: Use Pentane or Hexane . The fluorinated groups have high affinity for these alkanes, promoting controlled nucleation.

  • Equilibration: Seal the outer jar and store at 4°C in a vibration-free environment.

  • Harvesting: Check after 24-72 hours.

    • Validation: Crystals should be blocky or prismatic. Needles often indicate rapid precipitation (failed diffusion).

Protocol B: Handling

Rotational Disorder in Refinement

Objective: Accurately model the electron density of rotating


 groups to minimize R-factors and prevent false peaks.

Prerequisite: Data collection must be performed at 100 K or lower . Thermal motion at room temperature makes


 modeling nearly impossible.

Step-by-Step Refinement Strategy (SHELX/OLEX2):

  • Initial Solve: Solve the structure. If the

    
     atoms appear as smeared "bananas" or split peaks in the difference map, disorder is present.
    
  • Split Positions: Assign the three

    
     atoms to PART 1. Identify the alternative rotation positions (usually rotated by ~30-60°) and assign them to PART 2.
    
  • Free Variable Assignment: Link the occupancy of PART 1 to a free variable (e.g., 21.000 for 50% start) and PART 2 to 1-FVAR (e.g., -21.000).

  • Restraints (The "Safety Net"):

    • Apply SADI (Same Distance) or DFIX to

      
       bonds (typically 1.32 Å) and 
      
      
      
      distances (typically 2.15 Å) to maintain geometry.
    • Apply RIGU (Rigid Bond) and SIMU (Similar ADP) restraints to the entire

      
       group. This prevents the anisotropic displacement parameters (ADPs) from becoming "non-positive definite" (NPD).
      
  • Validation:

    • Check: The occupancy sum must equal 1.0.

    • Check: R1 factor should drop significantly (>1-2%).

    • Check: No max/min residual electron density peaks > 0.5

      
       near the fluorine atoms.
      
Visualizations
Figure 1: Crystallization & Structure Solution Workflow

Caption: A logical flow for obtaining high-quality structures of fluorinated phenol complexes, emphasizing the critical decision points for temperature and disorder modeling.

CrystallizationWorkflow Start Start: Target Complex Solubility Solubility Test (THF/Acetone) Start->Solubility Method Vapor Diffusion (vs. Pentane) Solubility->Method CheckCrystal Crystal Quality Check Method->CheckCrystal CheckCrystal->Method Needles/Amorphous DataColl XRD Data Collection (100 K Mandatory) CheckCrystal->DataColl Blocky/Prism Solve Structure Solution DataColl->Solve DisorderCheck CF3 Disorder? Solve->DisorderCheck RefineStandard Standard Refinement DisorderCheck->RefineStandard No RefineSplit Split Model (PART 1/2) + Restraints (SADI/RIGU) DisorderCheck->RefineSplit Yes Final Publishable CIF RefineStandard->Final RefineSplit->Final

Figure 2: The "Fluorine Interaction" Pathway

Caption: Mechanistic pathway showing how bis-CF3 substitution drives supramolecular assembly compared to standard phenols.

InteractionPathway Subst Bis-CF3 Substitution ElecEffect Electronic Effect (Inductive Withdrawal) Subst->ElecEffect StericEffect Steric Effect (Hydrophobic Bulk) Subst->StericEffect Acidity Increased Acidity (pKa ~7.5) ElecEffect->Acidity Segregation Fluorophilic Segregation StericEffect->Segregation StrongHB Strong H-Bonding (O-H...N/O) Acidity->StrongHB Primary Driver WeakContacts Weak Contacts (C-F...H / F...F) Segregation->WeakContacts Secondary Driver Result Robust Co-Crystal Formation StrongHB->Result WeakContacts->Result

References
  • Imura, H., et al. (2005). Steric effect of 3,5-bis(trifluoromethyl)phenol as hydrogen-bond donor on outer-sphere complexation. Bulletin of the Chemical Society of Japan.

  • Linden, A., et al. (2023). Optimizing disordered crystal structures: A Guide to Refinement. University of Zurich / ZORA.

  • NIST Chemistry WebBook. (2025). 3,5-Bis(trifluoromethyl)phenol: Properties and Spectra. National Institute of Standards and Technology.[3][4]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Elemental Analysis of Highly Fluorinated Compounds: A Strategic Guide to Overcoming the "Carbon Gap"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and drug developers, the introduction of fluorine into a scaffold is a proven strategy to enhance metabolic stability and lipophilicity. However, for the analytical scientist, highly fluorinated compounds (HFCs) represent a significant "blind spot" in standard Quality Control.

Standard combustion analysis (CHN) frequently yields low Carbon values (errors >0.4%) for HFCs. This is not due to sample impurity, but rather the thermodynamic stability of Carbon Tetrafluoride (


) and the corrosive nature of Hydrogen Fluoride (HF).

This guide moves beyond basic instrument manuals to provide a comparative analysis of validation standards and a field-proven protocol for analyzing HFCs with precision.

Part 1: The Challenge – Why Standard Methods Fail

To solve the problem, we must understand the failure mechanism. Standard CHN analysis relies on "flash combustion" to convert organic carbon into


.
The Thermodynamic Trap

The Carbon-Fluorine (


) bond is the strongest single bond in organic chemistry (~485 kJ/mol). During combustion at standard temperatures (

), fluorine competes with oxygen.
  • Incomplete Oxidation: Instead of forming

    
    , carbon atoms bonded to fluorine often form 
    
    
    
    (Tetrafluoromethane).
  • Detection Failure:

    
     is highly stable and chemically inert. It often passes through the reduction column and detector unnoticed, or elutes at a time that does not correspond to the 
    
    
    
    peak.
    • Result: The instrument "misses" the carbon contained in the

      
      , leading to consistently low Carbon % readings.
      
The Corrosive Trap

Any fluorine that does strip away from carbon forms Hydrogen Fluoride (HF).

  • Silica Attack: HF reacts aggressively with the quartz (silica) combustion tube:

    
    
    
  • Consequence: This reaction etches the tube (causing leaks) and produces volatile

    
    , which can interfere with detector signals.
    
Visualization: The Divergent Combustion Pathway

CombustionPathways Sample Fluorinated Sample (R-CF3) Combustion Flash Combustion (O2 + Heat) Sample->Combustion PathA Standard Method (No Additives) Combustion->PathA Standard PathB Optimized Method (WO3 + MgO) Combustion->PathB Additives ResultA1 CF4 Formed (Inert Gas) PathA->ResultA1 Stable C-F bond ResultA2 HF Formed (Corrosive) PathA->ResultA2 ResultB1 Full Oxidation to CO2 PathB->ResultB1 WO3 assists ResultB2 MgF2 Formed (Trapped Ash) PathB->ResultB2 MgO scavenges F Error Low Carbon % Etched Tube ResultA1->Error Undetected C ResultA2->Error Attacks Quartz Success Accurate Data Protected Tube ResultB1->Success ResultB2->Success

Figure 1: Comparison of combustion pathways. Path A leads to analytical failure due to


 formation, while Path B utilizes additives to ensure full conversion.

Part 2: Comparative Analysis of Validation Standards

Selecting the right standard is critical. You cannot validate a fluorine method using a non-fluorinated standard (like Acetanilide) because it does not test the system's ability to break the


 bond.
The "Stress Test" Hierarchy
FeatureAcetanilide 4-Fluorobenzoic Acid PTFE (Teflon)
Role System Suitability (General)Routine F-ValidationExtreme Stress Test
Fluorine Content 0%~13.6%~76%
C-F Bond Type N/AAromatic C-F (Strong)Aliphatic C-F (Very Strong)
Combustion Difficulty LowModerateVery High
Usage Frequency DailyWeekly / Batch-specificMethod Development
Verdict Useless for F-validation. Only confirms the detector is working.The Gold Standard. Good balance of ease-of-use and difficulty.The Ultimate Check. If you can burn this, you can burn anything.
Recommendation
  • Routine QC: Use 4-Fluorobenzoic Acid . It mimics the stoichiometry of most pharmaceutical intermediates (mono- or di-fluorinated aromatics).

  • High-F Scaffolds: If analyzing perfluoro-alkyl substances (PFAS) or molecules with

    
     Fluorine, you must  validate with PTFE  or Perfluorobenzoic acid . If your method recovers 99.7% Carbon on PTFE, your data is unassailable.
    

Part 3: The Protocol – The "Double Oxide" System

This protocol utilizes a dual-additive strategy: Tungsten Oxide (


)  to drive oxidation and Magnesium Oxide (

)
to scavenge fluorine.
Reagents & Materials[1][2][3][4]
  • Capsules: High-purity Tin (Sn) capsules (Tin creates a strong exothermic flash, raising temp to ~1800°C momentarily).

  • Oxidation Catalyst: Tungsten Oxide (

    
    ) powder (Fine mesh).
    
  • Fluorine Scavenger: Magnesium Oxide (

    
    ) or a commercial equivalent (e.g., PerkinElmer Fluoro-Pad or Thermo FluoAdso).
    
  • Quartz Wool: Deactivated.

Step-by-Step Methodology
1. Instrument Preparation
  • Temperature: Increase combustion furnace temperature to 1050°C (Standard is often 950-980°C). The extra heat is vital for cracking

    
     bonds.
    
  • Oxygen Dosing: Increase Oxygen dose time by 20-30% . We need an oxygen-rich environment to prevent

    
     formation.
    
2. Sample Preparation (The Sandwich Technique)
  • Step A: Weigh your empty Tin capsule.

  • Step B: Add 2–5 mg of

    
     (Tungsten Oxide) to the bottom of the capsule.
    
    • Why? This acts as an oxygen donor directly at the heart of the "flash."

  • Step C: Weigh your sample (1.5 – 2.5 mg) directly onto the

    
    .
    
  • Step D: Add 10–15 mg of

    
     (Magnesium Oxide) on top of the sample.
    
    • Why? As the sample burns, the

      
       immediately reacts with liberated Fluorine to form 
      
      
      
      (solid ash), preventing it from forming HF or
      
      
      .
  • Step E: Seal the capsule tightly. Ensure no powder is trapped in the fold.

3. The Run Sequence

Run the standards in the following order to condition the system:

  • Blank (Tin Capsule + Additives): Establishes the baseline for the additives.

  • Conditioning (High-F Standard): Run a high-mass sample of 4-Fluorobenzoic acid to "season" the adsorption trap.

  • Calibration (K-Factor): Calibrate using 4-Fluorobenzoic acid.

  • Samples: Run your unknown HFCs.

Part 4: Troubleshooting & Data Interpretation

Even with the best protocol, errors occur. Here is how to diagnose them based on the data.

Diagnostic Table[2][5]
SymptomProbable CauseCorrective Action
Low Carbon (-0.5% to -2.0%) Formation of

(Incomplete Combustion).
Increase

dose time. Add more

to the capsule.
High Nitrogen (+0.3%) Fluorine interference in N-detector (if TCD).Replace the reduction copper. Fluorine may have exhausted the trap.
Drifting Baseline HF etching the quartz tube.Check combustion tube for "fogging" or white etching marks. Replace if visible.
Poor Precision (High RSD) Inconsistent mixing of sample/additive.Ensure the "Sandwich" (Additive-Sample-Additive) is consistent. Do not mix powders before weighing.
The "Memory Effect"

Fluorine can linger. If you analyze a highly fluorinated sample followed by a trace analysis sample, you may see "ghost" peaks.

  • Solution: Always run a "Primer" (Blank capsule with additives) between high-concentration fluorine samples and sensitive non-fluorinated samples.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • PerkinElmer. (2012). 2400 Series II CHNS/O Elemental Analyzer User Manual. (See Section on Fluorine Handling and Reagents). Link

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Analysis.Link

  • ASTM International. ASTM D5987 - Standard Test Method for Total Fluorine in Coal and Coke by Pyrohydrolytic Extraction and Ion Selective Electrode or Ion Chromatograph Methods. (Provides grounding on combustion hydrolysis techniques). Link

  • Royal Society of Chemistry. (2007). Microanalysis of Fluorine-containing Compounds. The Analyst.[1][2][3] (Historical context on C-F bond difficulties). Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Electron-Deficient Bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the UV-Vis absorption maxima (λmax) of electron-deficient bromophenols, offering valuable insights for researchers, scientists, and professionals in drug development. By combining experimental data with theoretical principles, we aim to deliver a practical resource for understanding and utilizing the spectroscopic properties of these important chemical entities.

Introduction: The Significance of UV-Vis Spectroscopy for Bromophenols

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like phenols, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The wavelength at which maximum absorption occurs (λmax) is a characteristic property of a molecule and is highly sensitive to its electronic structure.

Electron-deficient bromophenols, which feature both bromine atoms and electron-withdrawing groups (such as nitro or cyano groups) on the phenol ring, are of significant interest in medicinal chemistry and materials science. Their electronic properties, and consequently their UV-Vis absorption characteristics, are modulated by the interplay of these substituents. Understanding the λmax of these compounds is crucial for their identification, quantification, and for elucidating their electronic behavior in various chemical and biological systems.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of a series of electron-deficient bromophenols are presented in the table below. The data has been compiled from various sources and highlights the influence of the type and position of substituents on the λmax. It is important to note that the solvent can significantly influence the absorption maximum; therefore, the solvent used for each measurement is specified.

CompoundSubstituentsλmax (nm)Solvent
Phenol-270Water
4-Bromophenol4-Br286Ethanol
2,4-Dibromophenol2,4-diBr285, 292Varies
2,6-Dibromophenol2,6-diBr286Ethanol
2,4,6-Tribromophenol2,4,6-triBr295Varies
4-Nitrophenol4-NO₂318Water (pH>8)
2-Bromo-4-nitrophenol2-Br, 4-NO₂404NaOH
4-Bromo-2-nitrophenol4-Br, 2-NO₂~350-400Varies
2-Bromo-4-cyanophenol2-Br, 4-CN~280-300Varies
4-Bromo-2-cyanophenol4-Br, 2-CN~280-300Varies

Discussion: Unraveling the Influence of Substituents on λmax

The position of the UV-Vis absorption maximum in phenols is primarily determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents on the aromatic ring can alter this energy gap through a combination of inductive and resonance effects.

Inductive and Resonance Effects:

  • Inductive Effect: This is the transmission of charge through sigma (σ) bonds. Electronegative atoms like bromine and the oxygen of a nitro group pull electron density away from the benzene ring, which is an electron-withdrawing inductive effect (-I).[1]

  • Resonance Effect: This involves the delocalization of π electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π systems, such as the nitro (-NO₂) and cyano (-CN) groups, can withdraw electron density from the ring through resonance (-R effect). Conversely, the lone pairs on the bromine and hydroxyl groups can be donated to the ring, exerting an electron-donating resonance effect (+R effect).[1]

When these two effects are in opposition, the stronger effect dominates. For halogens, the inductive effect is generally stronger than the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[1] However, for the hydroxyl group, the +R effect is stronger than its -I effect.

Bathochromic and Hypsochromic Shifts:

The introduction of substituents that extend the conjugated π-system of the phenol ring or increase electron delocalization typically leads to a bathochromic shift (red shift), where the λmax moves to a longer wavelength. This is because these effects decrease the HOMO-LUMO energy gap. Conversely, a hypsochromic shift (blue shift) to a shorter wavelength occurs when the energy gap is increased.[2]

In our comparative data, we can observe these principles in action:

  • Bromination: The addition of bromine atoms generally leads to a slight bathochromic shift compared to phenol. This is a net result of the -I and +R effects of bromine. As the number of bromine atoms increases, a red-shift in the absorption spectra is generally observed.[3]

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group (-NO₂) causes a significant bathochromic shift. This is particularly pronounced when the nitro group is in the para position, allowing for extended conjugation with the phenoxide ion that can form in basic solutions. For example, 4-nitrophenol in a basic medium shows a λmax at 318 nm, a considerable shift from phenol's 270 nm.[2]

  • Combined Effects: In 2-bromo-4-nitrophenol, the combined presence of a bromine atom and a nitro group, especially in a basic solution (NaOH), results in a substantial bathochromic shift to 404 nm. In this case, the phenoxide ion's negative charge can be delocalized over the entire molecule, including the nitro group, creating a highly conjugated system that absorbs at a longer wavelength.

Solvent Effects:

The polarity of the solvent can also influence the λmax. Polar solvents can stabilize the ground and excited states of a molecule to different extents. For π to π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. For n to π* transitions, an increase in solvent polarity often results in a hypsochromic shift.[2] The pH of the solution is a critical factor for phenols, as deprotonation to the phenoxide ion in basic media leads to a significant bathochromic shift due to the increased electron-donating ability of the negatively charged oxygen.[2]

Caption: Relationship between substituent addition and the resulting shift in UV-Vis absorption maxima.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for determining the λmax of electron-deficient bromophenols.

1. Materials and Equipment:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.

  • Solvent: Spectroscopic grade methanol or ethanol is recommended due to their transparency in the UV range and ability to dissolve a wide range of organic compounds.[4] Deionized water can also be used, and pH-adjusted buffers may be necessary to study the effect of protonation state.

  • Analytical Balance: For accurate weighing of the bromophenol samples.

  • Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

  • Bromophenol Samples: High-purity samples of the compounds to be analyzed.

2. Preparation of Solutions:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the bromophenol sample.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in a small amount of the chosen solvent (e.g., methanol).

    • Once dissolved, fill the flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent.

    • Stopper and mix thoroughly. The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

3. UV-Vis Spectrophotometer Operation and Measurement:

  • Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare your samples. This will serve as the blank.

    • Place the cuvette in the reference beam holder and another identical cuvette with the blank in the sample holder.

    • Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of your working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate a wavelength scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum will show one or more absorption peaks.

    • Identify the wavelength at which the absorbance is highest. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Weigh Weigh Bromophenol Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Prepare Working Solution Dissolve->Dilute Blank Run Blank (Solvent) Dilute->Blank Sample Run Sample Blank->Sample Spectrum Obtain Spectrum Sample->Spectrum Identify Identify λmax Spectrum->Identify

Caption: A streamlined workflow for the determination of UV-Vis absorption maxima.

Conclusion

The UV-Vis absorption maxima of electron-deficient bromophenols are highly dependent on the nature and position of their substituents, as well as the solvent environment. The interplay of inductive and resonance effects governs the electronic transitions within these molecules, leading to characteristic bathochromic or hypsochromic shifts in their absorption spectra. By following a standardized experimental protocol, researchers can obtain reliable and comparable λmax data. This guide serves as a foundational resource for professionals working with these compounds, enabling a deeper understanding of their spectroscopic properties and facilitating their application in various scientific disciplines.

References

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Lejan Team. EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION. [Link]

  • Stieber, J., Scheringer, M., & Hungerbühler, K. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. Environmental science & technology, 47(10), 5139–5147. [Link]

  • PubChem. 2,4-Dibromophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Dibromophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4,6-Tribromophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2-nitrophenol. National Center for Biotechnology Information. [Link]

  • ChemSrc. 2-bromo-4-cyanophenol. [Link]

  • Lejan Team. EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION. [Link]

Sources

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